(Phenylindolyl)maleimide deriv. 64
Description
(Phenylindolyl)maleimide derivative 64 is a synthetic compound belonging to the arylindolylmaleimide class, characterized by a maleimide core conjugated with an indole ring and a phenyl group. Arylindolylmaleimides are known for their biological activities, including enzyme inhibition (e.g., GSK3β) and antiproliferative effects . Derivatives like PDA-66 and SB-216763 share core structural motifs with derivative 64, differing primarily in substitution patterns (e.g., halogenation, methylation) that influence potency and binding mechanisms . Maleimides, in general, exhibit versatility in applications ranging from drug development to bioconjugation due to their electrophilic reactivity and capacity for covalent or reversible interactions .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-4-(3-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)17-18(20(24)21-19(17)23)15-11-22(2)16-9-4-3-8-14(15)16/h3-11H,1-2H3,(H,21,23,24) |
InChI Key |
LHGRZBUIYQSMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: PDA-66 and SB-216763
PDA-66, an arylindolylmaleimide, shares a bicyclic indole-maleimide scaffold with derivative 64 but features a 2-methylindole unit and a methylated maleimide group. In contrast, SB-216763, another analogue, has a 2,4-dichloro substitution on the aryl ring. These structural differences correlate with functional outcomes:
- PDA-66 demonstrates pronounced antiproliferative activity in acute lymphoblastoma cells, likely due to enhanced membrane permeability from its unprotected 2-methylindole group .
- SB-216763 inhibits GSK3β with an IC50 of 34.3 nM via ATP-competitive binding but lacks the broad-spectrum antiproliferative effects seen in PDA-66 .
*Structural and functional properties inferred from analogues.
Reversible vs. Irreversible Enzyme Inhibitors
Maleimide derivatives exhibit divergent binding modes depending on substituents:
- Maleimide 13 (reversible inhibitor): Binds reversibly to human GSK3β (hGSK3β) but fails to inhibit Leishmania donovani GSK3 (LdGSK-3) due to steric hindrance from a Glu101 residue (vs. Asp133 in humans) .
- Maleimide 14 (irreversible inhibitor): Contains a halomethylketone tail enabling covalent bond formation with hGSK3β, enhancing inhibitory persistence .
Derivative 64 may adopt similar mechanisms depending on its substitution pattern, though its phenylindolyl group could modulate ATP-binding cavity interactions.
Antimicrobial Activity
Maleimides like 3,4-bis(arylthio)maleimides show broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). However, their potency is often lower than reference drugs like amphotericin B .
Crosslinking and Material Science
In polymer chemistry, maleimides participate in Diels-Alder reactions for creating thermally re-mendable materials. For instance, furan/maleimide systems form dynamic covalent networks with tunable mechanical properties . Derivative 64’s aromatic groups might enhance thermal stability or crosslinking density in such applications.
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